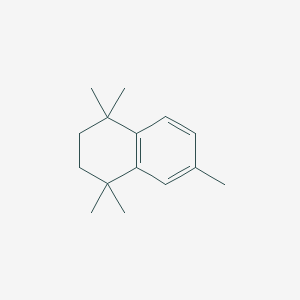
1,1,4,4,6-Pentamethyl-1,2,3,4-tetrahydronaphthalene
概要
説明
1,1,4,4,6-Pentamethyl-1,2,3,4-tetrahydronaphthalene is a chemical compound with the molecular formula C15H22 . It is an analog of Targretin and has been shown to induce apoptosis in certain leukemia cell lines .
Synthesis Analysis
The synthesis of 1,1,4,4,6-Pentamethyl-1,2,3,4-tetrahydronaphthalene can be achieved from 2,5-DICHLORO-2,5-DIMETHYLHEXANE and Benzene .Molecular Structure Analysis
The molecular structure of 1,1,4,4,6-Pentamethyl-1,2,3,4-tetrahydronaphthalene can be represented by the InChI code: 1S/C15H22/c1-11-6-7-12-13 (10-11)15 (4,5)9-8-14 (12,2)3/h6-7,10H,8-9H2,1-5H3 .Chemical Reactions Analysis
1,2,3,4-Tetrahydronaphthalene (Tetralin ™), a bicyclic hydrocarbon, is a constituent of petroleum and coal tar. It is used in coal liquefaction and as an alternative to turpentine in paints and waxes. Degradation of tetralin by Corynebacterium sp. strain C125, and by pyrolysis have been reported .Physical And Chemical Properties Analysis
The molecular weight of 1,1,4,4,6-Pentamethyl-1,2,3,4-tetrahydronaphthalene is 202.33 g/mol . It is a colorless to yellow solid .科学的研究の応用
Pharmaceutical Research
This compound has been identified as a Targretin analog , which suggests its potential use in the development of drugs for treating diseases like cancer . It has shown promise in inducing apoptosis in certain leukemia cell lines, which could lead to new therapeutic strategies.
作用機序
Target of Action
It is known to be an analog of targretin , a retinoid X receptor (RXR) agonist
Result of Action
1,1,4,4,6-Pentamethyl-1,2,3,4-tetrahydronaphthalene has been shown to induce apoptosis in certain leukemia cell lines . This suggests that it may have potential therapeutic effects in the treatment of leukemia, but more research is needed to fully understand its cellular and molecular effects.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1,1,4,4,6-Pentamethyl-1,2,3,4-tetrahydronaphthalene. For instance, it is known that thermal decomposition can lead to the release of irritating gases and vapors . Also, it should be stored in a refrigerator to maintain its stability .
Safety and Hazards
特性
IUPAC Name |
1,1,4,4,6-pentamethyl-2,3-dihydronaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22/c1-11-6-7-12-13(10-11)15(4,5)9-8-14(12,2)3/h6-7,10H,8-9H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AISXBZVAYNUAKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(CCC2(C)C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50216952 | |
| Record name | 1,2,3,4-Tetrahydro-1,1,4,4,6-pentamethylnaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50216952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1,4,4,6-Pentamethyl-1,2,3,4-tetrahydronaphthalene | |
CAS RN |
6683-48-3 | |
| Record name | 1,1,4,4,6-Pentamethyl-1,2,3,4-tetrahydronaphthalene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6683-48-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2,3,4-Tetrahydro-1,1,4,4,6-pentamethylnaphthalene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006683483 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2,3,4-Tetrahydro-1,1,4,4,6-pentamethylnaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50216952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,3,4-tetrahydro-1,1,4,4,6-pentamethylnaphthalene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.023 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,2,3,4-Tetrahydro-1,1,4,4,6-pentamethylnaphthalene | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KT2SN6375F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details













Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the importance of 1,1,4,4,6-Pentamethyl-1,2,3,4-tetrahydronaphthalene in pharmaceutical chemistry?
A: 1,1,4,4,6-Pentamethyl-1,2,3,4-tetrahydronaphthalene serves as a crucial building block in the synthesis of Bexarotene [, ]. Bexarotene is an antineoplastic agent, specifically a retinoid, recognized for its therapeutic applications in treating cutaneous T-cell lymphoma.
Q2: Can you describe the synthesis of 1,1,4,4,6-Pentamethyl-1,2,3,4-tetrahydronaphthalene as described in the research?
A: The synthesis of 1,1,4,4,6-Pentamethyl-1,2,3,4-tetrahydronaphthalene begins with 2,5-dimethyl-2,5-hexanediol as the starting material []. The process involves two key chemical reactions:
- Friedel-Crafts alkylation: The halogenated intermediate then undergoes Friedel-Crafts alkylation, which ultimately leads to the formation of 1,1,4,4,6-Pentamethyl-1,2,3,4-tetrahydronaphthalene. The research investigates the mechanisms of both reactions and discusses factors influencing reaction yields [].
Q3: Is there a more efficient method for synthesizing the key Bexarotene intermediate, 4-[(3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydro-2-naphthalene)methoxyl]methyl benzoate, compared to traditional methods?
A: Yes, research suggests a more efficient one-step synthesis method for 4-[(3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydro-2-naphthalene)methoxyl]methyl benzoate []. This method utilizes readily available materials like 1,1,4,4,6-pentamethyl-1,2,3,4-tetrahydronaphthalene, mono-methyl terephthalate, and common chlorinating agents like thionyl chloride or oxalyl chloride. This approach simplifies the reaction process, offers milder reaction conditions, and achieves a higher yield (up to 95%) compared to the traditional method's 70% yield []. Moreover, it eliminates the need for hazardous reagents like phosphorus pentachloride and nitromethane, making it safer and more cost-effective for large-scale production.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,2-Dimethyl-n-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B27912.png)
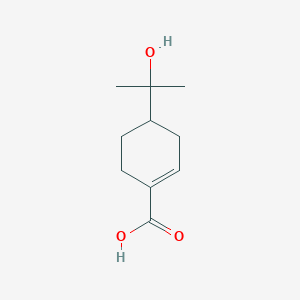
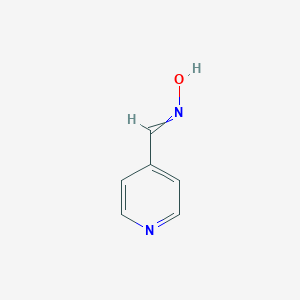
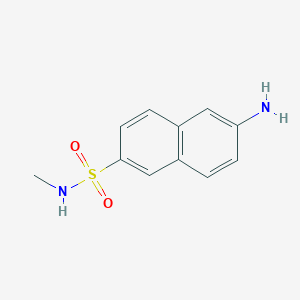

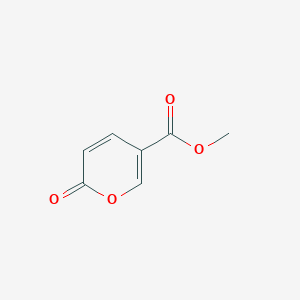

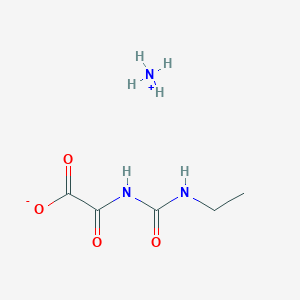
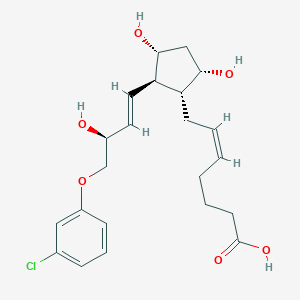
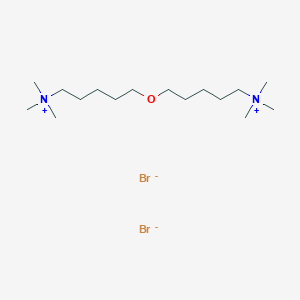
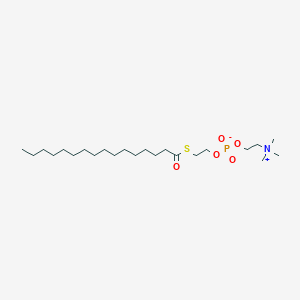
![2,2-Dimethylpropane-1,3-diol;hexanedioic acid;hexane-1,6-diol;2-[4-(2-hydroxyethoxy)phenoxy]ethanol;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene](/img/structure/B27943.png)
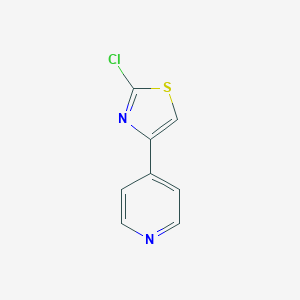
![N-butyl-5-propylsulfanyl-[1,3]thiazolo[5,4-d]pyrimidin-2-amine](/img/structure/B27949.png)